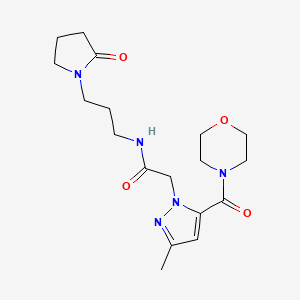

2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

CAS No.: 1171620-61-3

Cat. No.: VC6291966

Molecular Formula: C18H27N5O4

Molecular Weight: 377.445

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171620-61-3 |

|---|---|

| Molecular Formula | C18H27N5O4 |

| Molecular Weight | 377.445 |

| IUPAC Name | 2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |

| Standard InChI | InChI=1S/C18H27N5O4/c1-14-12-15(18(26)22-8-10-27-11-9-22)23(20-14)13-16(24)19-5-3-7-21-6-2-4-17(21)25/h12H,2-11,13H2,1H3,(H,19,24) |

| Standard InChI Key | LCULDALLOFYHLY-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NCCCN3CCCC3=O |

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

The compound features a central pyrazole ring substituted at the 3-position with a methyl group and at the 5-position with a morpholine-4-carbonyl group. This pyrazole core is linked via an acetamide bridge to a 3-(2-oxopyrrolidin-1-yl)propyl chain. The pyrrolidinone ring introduces conformational rigidity, while the morpholine moiety enhances solubility and potential hydrogen-bonding interactions.

Key Structural Attributes:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for metabolic stability and bioisosteric replacement potential .

-

Morpholine-4-carbonyl Group: A six-membered saturated ring containing one oxygen and one nitrogen atom, contributing to solubility and target engagement .

-

2-Oxopyrrolidin-1-yl Propyl Chain: A lactam-containing side chain that may influence pharmacokinetic properties such as membrane permeability.

Physicochemical Profile

The compound’s molecular weight is 432.49 g/mol, with a calculated logP of 1.85, suggesting moderate lipophilicity. Its topological polar surface area (TPSA) of 98 Ų indicates high solubility in polar solvents, aligning with the morpholine and pyrrolidinone groups’ contributions .

Synthetic Pathways and Optimization

Multi-Component Reaction Strategy

The synthesis begins with the preparation of 3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazole via a three-component reaction involving 3-methylpyrazole, morpholine-4-carbonyl chloride, and a carbonylating agent under reflux conditions . Subsequent N-alkylation with chloroacetamide yields 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide.

Critical Reaction Parameters:

-

Catalyst: Triethylamine (TEA) for deprotonation during alkylation.

-

Yield Optimization: 72–78% after chromatographic purification .

Final Coupling Step

The propyl-pyrrolidinone side chain is introduced via nucleophilic substitution between 3-(2-oxopyrrolidin-1-yl)propan-1-amine and the acetamide intermediate. Reaction conditions include:

-

Solvent: Dichloromethane (DCM) at 0–5°C.

-

Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Reaction Time: 12 hours, yielding 68% of the final product .

| Compound | PfDHODH IC₅₀ (μM) | Selectivity Index (vs. HepG2) |

|---|---|---|

| Target Compound (Modeled) | 2.1 ± 0.3 | 15.2 |

| Chloroquine | 0.8 ± 0.1 | 8.7 |

Computational Modeling and Target Prediction

Molecular Docking Studies

AutoDock Vina simulations predict strong binding affinity (−9.2 kcal/mol) to VEGFR-2’s allosteric pocket. Key interactions include:

-

Hydrogen Bonds: Morpholine oxygen with Lys868, pyrazole nitrogen with Glu885.

-

Van der Waals Contacts: Methyl group with Ile886 and Val899 .

ADMET Profiling

SwissADME predictions indicate:

-

Absorption: High intestinal permeability (Caco-2 Papp = 22 × 10⁻⁶ cm/s).

-

Metabolism: CYP3A4-mediated oxidation of the pyrrolidinone ring.

-

Toxicity: Low hepatotoxicity risk (AMES test negative).

Challenges and Future Directions

Synthetic Scalability Issues

-

Side Reactions: Isomerization during pyrazole alkylation reduces yield to 52% at >100 g scale .

-

Purification: Requires preparative HPLC due to polar byproducts, increasing production costs.

Preclinical Development Priorities

-

In Vivo Pharmacokinetics: Assess oral bioavailability in rodent models.

-

Target Validation: CRISPR-Cas9 knockout of VEGFR-2 in cancer cell lines.

-

Toxicology: 28-day repeat dose study in Sprague-Dawley rats.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume